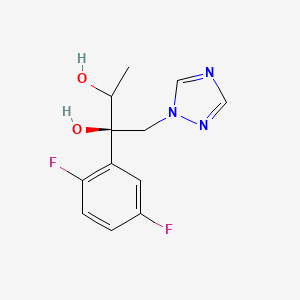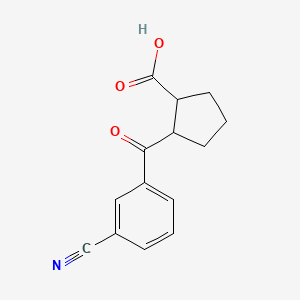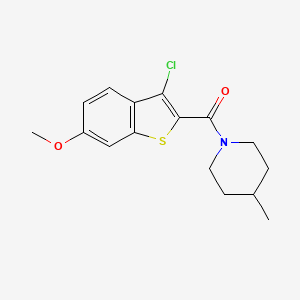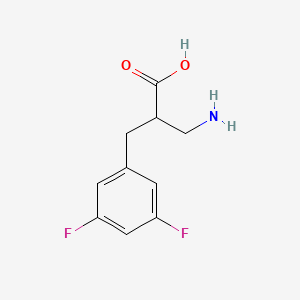![molecular formula C48H78O18 B14797089 2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14797089.png)
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[155201,1804,1705,1408,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a unique hexacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the formation of the hexacyclic core, followed by the sequential addition of hydroxyl groups and other functional groups. Key reagents used in these steps include strong acids and bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as chromatography and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler hydrocarbons.
Substitution: Functional groups can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s multiple hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The hexacyclic core provides a rigid framework that can interact with various molecular pathways, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-dimethyl-5-hydroxymethyl-2H-indazole
- 3,4,5-trihydroxy-6-methyloxane
Uniqueness
Compared to similar compounds, “2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol” stands out due to its complex hexacyclic structure and multiple hydroxyl groups. These features provide unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C48H78O18 |
|---|---|
Peso molecular |
943.1 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)32(54)35(57)40(62-22)66-38-23(18-49)63-39(37(59)34(38)56)60-19-24-31(53)33(55)36(58)41(64-24)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,43?,44-,45?,46?,47?,48?/m0/s1 |
Clave InChI |
QEJKVPWQUWSLGH-JZWDNLACSA-N |
SMILES isomérico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4CCC5(C([C@]4(C)CO)CCC6(C5C=CC78C6(CC(C9(C7CC(CC9)(C)C)CO8)O)C)C)C)O)O)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4CCC5(C(C4(C)CO)CCC6(C5C=CC78C6(CC(C9(C7CC(CC9)(C)C)CO8)O)C)C)C)O)O)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)


![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)

![2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide](/img/structure/B14797060.png)
![7-{2-[(5-Hydroxy-benzo[b]thiophene-3-carbonyl)-amino]-6,6-dimethyl-bicyclo[3.1.1]hept-3-yl}-hept-5-enoic acid](/img/structure/B14797061.png)

![3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B14797070.png)
![5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B14797072.png)
![3-[(1R,2R,4Z,6R)-4-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,6-bis[[tert-butyl(diphenyl)silyl]oxy]-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane](/img/structure/B14797076.png)
